Cas no 1654-66-6 (Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-)

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- is a chiral cyclohexane derivative featuring both carboxylic acid and hydroxyl functional groups in a trans configuration with (1S) stereochemistry. This compound is valued for its stereochemical purity and structural rigidity, making it a useful intermediate in asymmetric synthesis and pharmaceutical applications. The presence of adjacent functional groups allows for selective modifications, enabling its use in the preparation of complex molecules. Its well-defined stereochemistry ensures consistent reactivity and predictable outcomes in stereoselective reactions. The compound is typically employed in research and fine chemical synthesis, where high enantiomeric purity and precise molecular architecture are critical.
Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- structure
1654-66-6 structure
商品名:Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-
CAS番号:1654-66-6
MF:C7H12O3
メガワット:144.168
CID:3807773
PubChem ID:40478898

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- 化学的及び物理的性質

名前と識別子

    • Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-
    • (1S,2S)-2-Hydroxycyclohexane-1-carboxylic acid
    • (1S,2S)-2-Hydroxy-cyclohexanecarboxylic acid
    • (1S,2S)-2-hydroxycyclohexane-1-carboxylicacid
    • 1654-66-6
    • SCHEMBL7081889
    • AKOS006376624
    • EN300-7327426
    • インチ: InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
    • InChIKey: SNKAANHOVFZAMR-WDSKDSINSA-N

計算された属性

  • せいみつぶんしりょう: 144.078644241g/mol
  • どういたいしつりょう: 144.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 57.5Ų

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7327426-0.25g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
0.25g
$487.0 2023-05-30
Enamine
EN300-7327426-0.05g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
0.05g
$229.0 2023-05-30
Enamine
EN300-7327426-1.0g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
1g
$986.0 2023-05-30
Enamine
EN300-7327426-0.1g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
0.1g
$342.0 2023-05-30
Enamine
EN300-7327426-0.5g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
0.5g
$768.0 2023-05-30
Enamine
EN300-7327426-10.0g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
10g
$4236.0 2023-05-30
Aaron
AR028G55-500mg
(1S,2S)-2-hydroxycyclohexane-1-carboxylicacid
1654-66-6 95%
500mg
$1081.00 2025-02-16
Aaron
AR028G55-250mg
(1S,2S)-2-hydroxycyclohexane-1-carboxylicacid
1654-66-6 95%
250mg
$695.00 2025-02-16
Enamine
EN300-7327426-5.0g
(1S,2S)-2-hydroxycyclohexane-1-carboxylic acid
1654-66-6 95%
5g
$2858.0 2023-05-30
Aaron
AR028G55-100mg
(1S,2S)-2-hydroxycyclohexane-1-carboxylicacid
1654-66-6 95%
100mg
$496.00 2025-02-16

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- 関連文献

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-に関する追加情報

Cyclohexanecarboxylic Acid, 2-Hydroxy-, (1S-trans)-: A Comprehensive Overview

Cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)-, also known by its CAS number 1654-66-6, is a versatile organic compound with significant applications in various fields. This compound is characterized by its cyclohexane ring structure, a carboxylic acid group, and a hydroxyl group positioned at the 2nd carbon. The (1S-trans) configuration denotes its specific stereochemistry, which plays a crucial role in its chemical reactivity and biological activity.

Recent studies have highlighted the potential of cyclohexanecarboxylic acid derivatives in the development of novel materials and pharmaceuticals. For instance, researchers have explored the use of this compound as a building block for synthesizing advanced polymers with enhanced mechanical properties. The hydroxyl group in the molecule allows for easy functionalization, making it an ideal candidate for tailoring materials to specific applications.

In the field of drug discovery, cyclohexanecarboxylic acid derivatives have shown promise as bioisosteres for existing drugs. By replacing certain functional groups with those present in this compound, scientists can potentially improve drug efficacy and reduce side effects. Recent research has focused on modifying the stereochemistry of the compound to optimize its pharmacokinetic properties.

The synthesis of cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- has also been a topic of interest in green chemistry. Traditional methods often involve multiple steps and hazardous reagents. However, recent advancements have introduced more sustainable approaches, such as enzymatic catalysis and microwave-assisted synthesis, which reduce waste and energy consumption.

In terms of applications, this compound is widely used in the production of specialty chemicals, including surfactants and lubricants. Its ability to form stable emulsions makes it particularly valuable in the cosmetics industry. Recent studies have demonstrated its effectiveness as a humectant in skin care products, where it helps retain moisture and improve skin barrier function.

The physical properties of cyclohexanecarboxylic acid derivatives are highly dependent on their molecular structure. The presence of both hydrophilic (carboxylic acid and hydroxyl groups) and hydrophobic (cyclohexane ring) moieties gives this compound amphiphilic characteristics. This property is exploited in various industrial processes, such as oil recovery and wastewater treatment.

From an environmental perspective, understanding the biodegradation pathways of cyclohexanecarboxylic acid derivatives is essential for assessing their ecological impact. Recent research has shown that these compounds can be effectively degraded by microbial communities under aerobic conditions, reducing their persistence in natural systems.

In conclusion, cyclohexanecarboxylic acid, 2-hydroxy-, (1S-trans)- is a multifaceted compound with a wide range of applications across industries. Its unique structure and stereochemistry make it a valuable tool for researchers and manufacturers alike. As ongoing studies continue to uncover new uses and improve synthetic methods, this compound is poised to play an even greater role in advancing science and technology.

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